molecular formula C29H26N4O3S B2766917 N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794838-19-9

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2766917
CAS No.: 1794838-19-9
M. Wt: 510.61
InChI Key: FIZYMGIYTRWZIU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective investigational compound recognized for its utility in immunological and oncological research. This molecule functions as a covalent inhibitor of Janus Kinase 3 (JAK3) , a tyrosine kinase critically involved in the JAK-STAT signaling pathway that mediates cytokine signaling for immune cell development and proliferation. Its mechanism involves targeting a unique cysteine residue (Cys-909) in the ATP-binding pocket of JAK3, leading to irreversible inhibition and sustained suppression of downstream signaling. This high selectivity for JAK3 over other JAK family members makes it a valuable chemical probe for dissecting the specific roles of JAK3 in pathways related to T-cell activation and leukocyte function . Consequently, its primary research applications include the study of autoimmune diseases, immune-oncology, and hematological malignancies, providing researchers with a tool to explore novel therapeutic strategies targeting specific nodes of immune signaling.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-18-9-14-24(19(2)15-18)31-25(34)17-37-29-32-26-23(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)21-10-12-22(36-3)13-11-21/h4-16,30H,17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZYMGIYTRWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound has the chemical formula C27H27N3O3S and a molecular weight of 505.66 g/mol. Its intricate structure features multiple aromatic rings and a sulfanyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Many pyrrolo[3,2-d]pyrimidine derivatives have shown significant anticancer properties. For instance, studies have demonstrated that substituents on the phenyl rings can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The presence of methoxy groups in the phenyl ring is often associated with increased antimicrobial efficacy .
  • Analgesic Effects : Some derivatives of pyrrolo compounds have been investigated for their analgesic properties in animal models, indicating potential use in pain management .

Anticancer Studies

A recent study highlighted the structure-activity relationship (SAR) of pyrrolo derivatives, revealing that modifications to the phenyl groups significantly affected their efficacy against cancer cell lines such as A431 and HT29. The IC50 values for some derivatives were found to be lower than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound 1A4310.5
Compound 2HT290.8
N-(2,4-dimethylphenyl)-...VariousTBDThis Study

Antimicrobial Activity

Studies examining the antimicrobial effects of related compounds demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for some compounds featuring similar moieties to N-(2,4-dimethylphenyl)-... .

CompoundMIC (µg/mL)Bacteria TypeReference
Compound A31.25Gram-positive
Compound B62.50Gram-negative

Analgesic Activity

In analgesic testing using phenylbenzoquinone-induced writhing assays in mice, certain pyrrolo derivatives showed significant reductions in pain responses compared to controls. This suggests potential for developing new analgesic agents based on this scaffold .

Case Studies

  • Case Study on Anticancer Efficacy : A compound structurally similar to N-(2,4-dimethylphenyl)-... was tested against a panel of cancer cell lines. The results indicated a promising profile with notable selectivity towards cancer cells compared to normal cells.
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antibacterial properties of a series of pyrrolo derivatives against Staphylococcus aureus and Escherichia coli, revealing significant activity and suggesting further exploration into their mechanisms.

Scientific Research Applications

Structural Features

FeatureDescription
Phenyl Groups Contribute to hydrophobic interactions and potentially enhance bioavailability.
Sulfanyl Group Plays a critical role in biological interactions and activity.
Acetamide Moiety Enhances solubility and may improve pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Research indicates that derivatives of pyrrolopyrimidine exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study investigated the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that certain derivatives induced apoptosis and inhibited cell proliferation effectively.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

  • Sulfanyl Group : Essential for interaction with biological targets.
  • Acetamide Functional Group : Improves solubility and bioavailability.
  • Substituted Aromatic Rings : Enhance membrane permeability and binding affinity to targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrrolo[2,3-d]pyrimidine Derivatives ()
  • Example: 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . Core: Pyrrolo[2,3-d]pyrimidine (positional isomer of the target compound). Key Differences:
  • Sulfamoylphenyl group instead of sulfanyl acetamide.
  • Cyclopentyl and carboxamide substituents at positions 7 and 4.
    • Impact : Altered electronic properties and binding affinities due to sulfonamide vs. thioether linkages.
Benzothieno[2,3-d]pyrimidine Derivatives ()
  • Example: N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide . Core: Benzothieno[2,3-d]pyrimidine (thiophene fused to pyrimidine). Key Differences:
  • Hexahydrobenzothiophene ring increases rigidity and hydrophobicity.
  • Chloro and methoxy substituents on the phenyl group.
    • Impact : Enhanced metabolic stability but reduced solubility compared to the target compound.

Substituent Variations

Aryl Group Modifications in Acetamide Side Chain
  • N-(2,3-dimethylphenyl) analog (CAS 477330-62-4, ):
    • Modification : 2,3-dimethylphenyl vs. 2,4-dimethylphenyl.
    • Impact : Steric hindrance differences may affect receptor binding .
  • N-(2-ethylphenyl) analog (CAS 499102-12-4, ): Modification: Ethyl group at position 2 of phenyl.
Methoxyphenyl vs. Methylphenyl Substituents
  • 3-(4-Methylphenyl) analog ():
    • Modification : Methyl instead of methoxy at the para position.
    • Impact : Reduced electron-donating effects, altering π-π stacking interactions.

Physicochemical Comparison

Property Target Compound N-(2,3-dimethylphenyl) Analog Benzothieno[2,3-d]pyrimidine Analog
Molecular Formula C₃₀H₂₈N₄O₃S C₂₇H₂₇N₃O₃S₂ C₂₈H₂₅ClN₄O₃S₂
Molecular Weight (g/mol) 524.6 505.7 577.1
logP (Predicted) 4.2 4.5 5.1
Hydrogen Bond Acceptors 7 6 7

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Formation of the pyrrolo[3,2-d]pyrimidinone core via cyclization reactions under reflux conditions (e.g., using acetic acid as a solvent at 80–100°C) .
  • Step 2 : Introduction of the sulfanyl group using thiourea or NaSH in the presence of a palladium catalyst .
  • Step 3 : Acetamide coupling via nucleophilic substitution with N-(2,4-dimethylphenyl)chloroacetamide in anhydrous DMF at 60°C .
    • Critical Conditions :
  • Temperature control (±2°C) to minimize side reactions .
  • Use of anhydrous solvents to prevent hydrolysis of intermediates .
  • Reaction monitoring via TLC/HPLC to ensure intermediate purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H]⁺ vs. calculated) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry (e.g., C–S bond length ~1.78 Å) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrrolo[3,2-d]pyrimidine derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and test against kinase panels (e.g., EGFR, VEGFR2) to identify key pharmacophores .
  • Orthogonal Assays : Compare in vitro enzyme inhibition (IC₅₀) with cellular proliferation assays (e.g., MTT in cancer cell lines) to distinguish direct target effects from off-target interactions .
    • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What methodologies are recommended for elucidating the compound's mechanism of action in modulating kinase activity?

  • Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to identify primary targets .
  • Molecular Docking : Use crystal structures of target kinases (e.g., PDB: 1M17 for EGFR) to predict binding modes and key interactions (e.g., hydrogen bonding with hinge region) .
  • Cellular Validation :

  • Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT).
  • Apoptosis assays (Annexin V/PI staining) to confirm anti-proliferative effects .

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